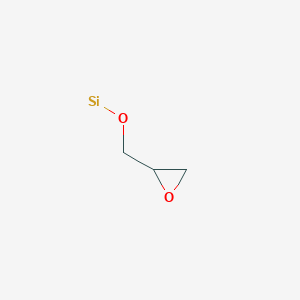

Glycidoxysilane

Description

Properties

Molecular Formula |

C3H5O2Si |

|---|---|

Molecular Weight |

101.16 g/mol |

InChI |

InChI=1S/C3H5O2Si/c6-5-2-3-1-4-3/h3H,1-2H2 |

InChI Key |

NWLSIXHRLQYIAE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(O1)CO[Si] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Glycidoxysilane

Conventional Synthetic Approaches to Glycidoxysilane Precursors

The predominant conventional method for synthesizing this compound precursors, such as 3-glycidoxypropyltrimethoxysilane (B1200068), is the hydrosilylation reaction. This process involves the addition of a hydridosilane, like trimethoxysilane (B1233946) or triethoxysilane, across the carbon-carbon double bond of an unsaturated epoxide, most commonly allyl glycidyl (B131873) ether (AGE). libretexts.orgnih.govyoutube.comyoutube.comjsynthchem.com

The reaction is typically catalyzed by platinum-based complexes, with Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane (B1631278) complex) being widely employed in industrial settings. nih.govyoutube.comorgosolver.com The general reaction can be represented as follows:

CH₂=CHCH₂OCH₂CH(O)CH₂ + HSi(OR)₃ → (RO)₃Si(CH₂)₃OCH₂CH(O)CH₂

Allyl Glycidyl Ether + Trialkoxysilane → 3-Glycidoxypropyltrialkoxysilane

The reaction is typically carried out by adding the trialkoxysilane dropwise to the allyl glycidyl ether in the presence of the catalyst, often with a solvent like methanol. libretexts.orgorgosolver.com The temperature is controlled, commonly in the range of 50-80°C, to manage the exothermic reaction and minimize side reactions. libretexts.orgorgosolver.com

Despite its widespread use, this method is not without its challenges. Several by-products can form, reducing the selectivity and yield of the desired γ-isomer (the product of addition to the terminal carbon). These by-products include the β-isomer (where the silicon attaches to the internal carbon of the double bond), as well as products from the isomerization of allyl glycidyl ether to propenyl glycidyl ether, which is less reactive in hydrosilylation. nih.govjsynthchem.com The formation of tetraalkoxysilane can also occur, further diminishing the process's efficiency. nih.govyoutube.com Distillation is required to purify the final product from these by-products and unreacted starting materials. libretexts.orgorgosolver.com

| Parameter | Typical Conditions |

| Reactants | Allyl glycidyl ether, Trimethoxysilane/Triethoxysilane |

| Catalyst | Speier's catalyst (H₂PtCl₆), Karstedt's catalyst |

| Temperature | 50 - 80 °C |

| Key By-products | β-isomer, Propenyl glycidyl ether, Tetraalkoxysilane |

| Purification | Distillation under reduced pressure |

Table 1: Typical Reaction Conditions for Conventional Hydrosilylation Synthesis of 3-Glycidoxypropyltrialkoxysilane.

Novel and Green Synthesis Methods for Poly(Glycidoxypropyltrimethoxysilane)

In an effort to develop more environmentally friendly and efficient processes, research has focused on novel catalytic systems and synthetic strategies for the polymerization of glycidoxysilanes.

Catalytic Synthesis Routes (e.g., Bentonite-Catalyzed, Titanium(IV) Chloride Catalysis)

Bentonite-Catalyzed Synthesis: A significant advancement in green chemistry is the use of acid-activated clays, such as montmorillonite (B579905), as catalysts. A proton-exchanged montmorillonite clay, known as Maghnite-H+, has been effectively used to catalyze the ring-opening polymerization of 3-glycidoxypropyltrimethoxysilane (GPTMS). masterorganicchemistry.comuni-saarland.de This method offers a low-cost, non-corrosive, and environmentally benign alternative to traditional Lewis and Brønsted acid catalysts. masterorganicchemistry.com

The polymerization can be carried out in bulk (solvent-free) or in a solvent like dichloromethane. uni-saarland.de Studies have shown that bulk polymerization at room temperature can achieve significant polymer yields, which increase with reaction time. uni-saarland.de For instance, a polymer yield of 30% was obtained after 8 hours, increasing to 68% after 7 days at 20°C in a bulk process using 20 wt.% of Maghnite-H+. uni-saarland.de The reaction involves the cationic ring-opening of the epoxide group of GPTMS, initiated by the acidic sites on the clay surface.

| Catalyst | Reaction Conditions | Polymer Yield | Reference |

| Maghnite-H+ (20 wt.%) | Bulk, 20°C, 8 hours | 30% | uni-saarland.de |

| Maghnite-H+ (20 wt.%) | Bulk, 20°C, 7 days | 68% | uni-saarland.de |

| Maghnite-H+ (20 wt.%) | Bulk, 293 K, 8 hours | - (Optimized conditions) | masterorganicchemistry.com |

Table 2: Research Findings on Bentonite-Catalyzed Polymerization of GPTMS.

Titanium(IV) Chloride Catalysis: Titanium(IV) chloride (TiCl₄) is a well-known Lewis acid and a component of Ziegler-Natta catalysts used in alkene polymerization. wikipedia.org While specific studies detailing its use for the homopolymerization of glycidoxysilanes are not extensively reported, its role in catalyzing the ring-opening copolymerization of other epoxides with anhydrides is established. cardiff.ac.uk This suggests its potential as a catalyst for this compound polymerization. In such a system, the Lewis acidic titanium center would coordinate to the oxygen of the epoxide ring, activating it for nucleophilic attack and initiating polymerization. This catalytic route remains an area for further exploration in the synthesis of poly(this compound).

Continuous Water Introduction in Oligomer Synthesis

A significant challenge in working with glycidoxysilanes is controlling the hydrolysis and condensation of the alkoxy groups, which can lead to unstable, high-viscosity gels. A novel approach to synthesize stable epoxy silane (B1218182) oligomers (ESOs) involves the controlled hydrolysis and condensation of this compound monomers through the continuous introduction of water. wikipedia.orgcardiff.ac.uk

In this process, a glycidoxy silane with two or three alkoxy groups is reacted with a substoichiometric amount of water (less than 1.5 equivalents) in the presence of a catalyst, such as a strong cationic exchange resin. wikipedia.orgcardiff.ac.uk The key innovation is that the water is fed continuously during the reaction. This method allows for the formation of stable, low-molecular-weight oligomers with good film-forming properties. cardiff.ac.uk The continuous, slow addition of water prevents rapid, uncontrolled hydrolysis and condensation, which avoids gelation and results in a more defined oligomeric structure. This technique is particularly advantageous for producing binders for coating compositions, as it reduces the volatile organic compound (VOC) content compared to using monomeric silanes. cardiff.ac.uk

Mechanistic Investigations of this compound Reactions

The dual reactivity of glycidoxysilanes, stemming from the epoxy ring and the hydrolyzable alkoxy groups, leads to complex reaction pathways. Understanding these mechanisms is crucial for controlling the structure and properties of the resulting materials.

Epoxy Ring Opening Mechanisms in Diverse Environments

The epoxide ring of a this compound can be opened under acidic, basic, or neutral conditions, with the mechanism and regioselectivity being highly dependent on the environment.

Acidic Conditions: In the presence of an acid catalyst, the epoxide oxygen is first protonated, which makes it a better leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org This is followed by a nucleophilic attack on one of the epoxide carbons. The reaction proceeds via a mechanism that has characteristics of both Sₙ1 and Sₙ2 reactions. libretexts.orglibretexts.org Positive charge begins to build on the more substituted carbon atom, making it the preferred site for nucleophilic attack. libretexts.orgmasterorganicchemistry.com This results in the formation of a trans-diol (if water is the nucleophile) with the nucleophile adding to the more substituted carbon. libretexts.org

Basic Conditions: Under basic conditions, a strong nucleophile (e.g., hydroxide (B78521), alkoxide) directly attacks one of the epoxide carbons in an Sₙ2 mechanism. libretexts.orgmasterorganicchemistry.com Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom. youtube.comorgosolver.commasterorganicchemistry.com This attack forces the ring to open, forming an alkoxide intermediate, which is then protonated by a solvent or in a subsequent workup step to yield the final product. libretexts.orgmasterorganicchemistry.com The result is a trans-diol with the nucleophile attached to the less substituted carbon. The inherent ring strain of the three-membered epoxide ring facilitates this reaction, even though an alkoxide is typically a poor leaving group. libretexts.org

Hydrolysis and Condensation Reactions of Alkoxy Groups

The silicon-alkoxy (Si-OR) bonds of glycidoxysilanes are susceptible to hydrolysis, a reaction that initiates the formation of a siloxane (Si-O-Si) network. This process generally involves two steps: hydrolysis and condensation. gelest.comunm.edugelest.com

Hydrolysis: The hydrolysis of alkoxysilane groups (e.g., methoxy (B1213986), ethoxy) to form silanol (B1196071) groups (Si-OH) can be catalyzed by either acid or base. nih.govunm.edu

Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the oxygen atom of the alkoxy group, making it a better leaving group and rendering the silicon atom more electrophilic and susceptible to attack by water. nih.govunm.edu The rate of hydrolysis is generally faster under acidic conditions. gelest.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide anion directly attacks the silicon atom via an Sₙ2-type mechanism, displacing the alkoxy group. nih.govunm.edu

The rate of hydrolysis is also influenced by the steric bulk of the alkoxy groups, with methoxy groups hydrolyzing faster than ethoxy groups. gelest.com

Condensation: The newly formed silanol groups are highly reactive and readily undergo condensation reactions with other silanols (producing water) or with unreacted alkoxy groups (producing alcohol) to form stable siloxane bonds (Si-O-Si). nih.govgelest.com This condensation process is also pH-dependent. In acidic media, condensation is slower, which tends to favor the formation of more linear, less branched polymers. Conversely, in basic media, condensation is rapid and favors the formation of highly branched, colloidal-like structures. unm.edu These sequential hydrolysis and condensation reactions are the fundamental steps in the sol-gel process, leading to the formation of three-dimensional inorganic networks. unm.edu

Nucleophile-Induced Reactivity and Chemoselectivity

Glycidoxysilanes are bifunctional molecules possessing two distinct reactive sites: a terminal epoxide ring and hydrolyzable alkoxysilane groups. This dual reactivity allows for complex molecular construction but also necessitates precise control over reaction conditions to achieve desired outcomes. The preferential reaction of a nucleophile with one of these functional groups over the other is known as chemoselectivity. wikipedia.org

The primary modes of nucleophilic interaction with glycidoxysilanes are the ring-opening of the epoxide and the hydrolysis-condensation of the alkoxysilane moiety.

Epoxide Ring-Opening: The three-membered epoxy ring is strained and susceptible to nucleophilic attack. Common nucleophiles such as primary and secondary amines, thiols, and alcohols can open the ring to form stable carbon-heteroatom bonds. For instance, alkylsilane groups carrying amine functional groups can be used to achieve covalent coupling with the epoxide moiety. aip.orgaip.org This reaction is a cornerstone for grafting specific organic functionalities onto the silane molecule or for creating cross-linked polymer networks.

Reaction at the Silicon Center: The silicon atom in the alkoxysilane group (e.g., trimethoxysilane) is electrophilic and reacts with nucleophiles, most commonly water. This process involves two steps:

Hydrolysis: The alkoxy groups (e.g., -OCH₃) are replaced by hydroxyl groups, forming a reactive silanol (Si-OH) intermediate.

Condensation: The silanol groups subsequently react with each other or with remaining alkoxy groups to form stable siloxane (Si-O-Si) bridges, releasing water or alcohol as byproducts. This condensation process leads to the formation of oligomers or a cross-linked polysiloxane network.

Chemoselectivity is governed by several factors, including the nature of the nucleophile, the catalyst, solvent, and reaction temperature. In anhydrous conditions, a nucleophile like an amine will almost exclusively attack the epoxy ring. Conversely, in an aqueous environment, particularly under acidic or basic catalysis, the hydrolysis and condensation of the alkoxysilane groups become significant reaction pathways. mdpi.com The pH of the reaction medium is a critical parameter; acidic conditions generally accelerate hydrolysis but lead to slower condensation, while basic conditions favor rapid condensation over a slower hydrolysis step. mdpi.com

| Nucleophile / Reagent | Typical Reaction Conditions | Primary Reactive Site | Resulting Functional Group / Structure |

|---|---|---|---|

| Amine (R-NH₂) | Anhydrous, mild temperature | Epoxide Ring | β-amino alcohol |

| Water (H₂O) | Aqueous, acid or base catalyst | Alkoxysilane (Si-OR) | Silanol (Si-OH) and Siloxane (Si-O-Si) |

| Alcohol (R-OH) | Anhydrous, acid/base catalyst | Epoxide Ring | Ether and hydroxyl |

| Thiol (R-SH) | Base catalyst | Epoxide Ring | β-hydroxy thioether |

Simultaneous Reactions and Polymerization Kinetics

In many applications, particularly in the formation of organic-inorganic hybrid materials, reaction conditions are chosen to promote the concurrent polymerization of both the epoxy and alkoxysilane functionalities. This simultaneous process allows for the creation of interpenetrating polymer networks (IPNs) where organic polyether chains are molecularly integrated with an inorganic polysiloxane backbone. mdpi.com

The polymerization kinetics of the alkoxysilane component are strongly influenced by factors such as the water-to-silane ratio, pH, catalyst type, and temperature. mdpi.com The polymerization rate generally follows the Arrhenius equation, with higher temperatures increasing both hydrolysis and condensation rates. mdpi.com The kinetic profile of these sol-gel reactions is often complex and can exhibit autocatalytic behavior. rsc.org

Simultaneously, the kinetics of the epoxy ring-opening polymerization depend on the initiation mechanism. In the presence of amine hardeners, the reaction rate is a function of the concentration of both reactants. The progress of such polymerization reactions can be significantly influenced by external factors like pressure and electric fields. researchgate.net The interplay between the two polymerization rates is crucial in determining the final material morphology and properties. If siloxane condensation is significantly faster than epoxy polymerization, a rigid silica (B1680970) network decorated with unreacted epoxy groups may form initially. Conversely, if epoxy polymerization is faster, organic polymer chains may form within a solution of silane monomers, with the inorganic network forming subsequently. A balanced kinetic profile is required to achieve a highly integrated and homogenous hybrid structure.

| Kinetic Parameter / Factor | Effect on Silane Hydrolysis & Condensation | Effect on Epoxy Ring-Opening Polymerization |

|---|---|---|

| pH (Aqueous) | Rate is pH-dependent; hydrolysis is fast in acid, condensation is fast in base. mdpi.com | Can catalyze ring-opening, rate is pH-dependent. |

| Catalyst | Acids, bases, and organometallics can catalyze the reaction. mdpi.com | Lewis acids, amines, and photoinitiators can initiate and accelerate polymerization. mdpi.com |

| Temperature | Higher temperatures increase reaction rates per the Arrhenius equation. mdpi.com | Higher temperatures generally increase the polymerization rate. |

| Water/Silane Ratio | Affects the extent of hydrolysis and the structure of the resulting siloxane network. mdpi.com | Can act as a chain transfer agent or co-catalyst in certain systems. |

The study of these simultaneous reactions is essential for designing materials with tailored properties, as the relative rates of the organic and inorganic network-forming reactions dictate the final morphology, degree of phase separation, and thermomechanical characteristics of the resulting hybrid polymer.

Advanced Functionalization Strategies Employing Glycidoxysilane

Surface Modification of Inorganic Nanoparticles and Fillers

The surface modification of inorganic nanoparticles and fillers with glycidoxysilane is a key strategy to improve their dispersion and compatibility within polymeric matrices. The silane's alkoxy groups hydrolyze to form silanols, which can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent bonds. The outward-projecting epoxy group is then available to react with the polymer matrix, creating a robust interface between the filler and the polymer.

Functionalization of Metal Oxide Nanoparticles (e.g., ZnO, SiO2)

The surface functionalization of metal oxide nanoparticles such as zinc oxide (ZnO) and silicon dioxide (SiO2) with this compound has been extensively researched to enhance their properties for various applications.

For ZnO nanoparticles, surface modification with 3-glycidyloxypropyltrimethoxysilane (GPTMS) has been shown to be an effective method to improve their dispersion in polymer matrices and to suppress their photocatalytic activity, which is crucial for enhancing the weathering performance of coatings. chemicalbook.com The functionalization process involves the reaction of the silane (B1218182) with the ZnO surface, which can be confirmed through various analytical techniques. chemicalbook.comresearchgate.net Studies have demonstrated that such modifications can lead to a significant improvement in the mechanical and thermal properties of the resulting nanocomposites. researchgate.net For instance, the incorporation of GPTMS-functionalized ZnO nanoparticles into epoxy coatings has been found to enhance their resistance to weathering. chemicalbook.com The chemical modification of ZnO surfaces has been investigated using different silane molecules, including (3-glycidyloxypropyl)trimethoxysilane (GPS), for the immobilization of antibodies in biosensor applications. nih.gov

Similarly, silica (B1680970) (SiO2) nanoparticles are frequently functionalized with this compound to improve their compatibility with polymer matrices. atamankimya.comkilianlab.comtaylorfrancis.com The grafting of 3-glycidoxypropyltrimethoxysilane (B1200068) (3-GPTS) onto the surface of SiO2 nanoparticles has been confirmed through Fourier Transform Infrared Spectrometer (FTIR) spectra. atamankimya.com The concentration of the silane coupling agent plays a crucial role in the functionalization process, with studies indicating that an optimal concentration is necessary for achieving the best performance. kilianlab.comtaylorfrancis.com For example, one study found that 80 wt.% of GPTMS was the optimal concentration for the surface modification of SiO2 nanoparticles, leading to the least nanoparticle aggregation and higher thermal stability. taylorfrancis.com The addition of these functionalized silica nanoparticles to an E-glass/epoxy composite resulted in a significant improvement in its flexural properties, including a 16% increase in stiffness, a 14% increase in maximum load, and a 36% increase in energy absorption. atamankimya.com

Table 1: Effects of this compound Functionalization on Metal Oxide Nanoparticles

| Nanoparticle | This compound Type | Key Findings | Reference(s) |

| Zinc Oxide (ZnO) | 3-glycidyloxypropyltrimethoxysilane (GPTMS) | Improved weathering resistance of epoxy coatings by suppressing photocatalytic activity. | chemicalbook.com |

| Zinc Oxide (ZnO) | (3-glycidyloxypropyl)trimethoxysilane (GPS) | Increased surface hydrophobicity and roughness, enabling antibody immobilization for biosensors. | nih.gov |

| Silicon Dioxide (SiO2) | 3-glycidoxypropyltrimethoxysilane (3-GPTS) | Enhanced flexural stiffness (16%), maximum load (14%), and energy absorption (36%) of E-glass/epoxy composites. | atamankimya.com |

| Silicon Dioxide (SiO2) | 3-(glycidoloxy propyl) trimethoxy silane (GPTMS) | Optimal functionalization at 80 wt.% GPTMS, leading to reduced aggregation and increased thermal stability. | taylorfrancis.com |

Surface Treatment of Carbonaceous Materials (e.g., Carbon Nanofibers, Graphene Oxide)

The surface treatment of carbonaceous materials like carbon nanofibers and graphene oxide with this compound is a promising approach to enhance their dispersibility and interfacial bonding with polymer matrices.

The functionalization of graphene oxide (GO) with silanes is expected to significantly improve the properties of the final epoxy nanocomposites. researchgate.net The oxygen-containing groups on the GO surface, such as hydroxyl, carboxyl, and epoxy groups, serve as anchoring points for the silane molecules. researchgate.net Studies have shown that 3-glycidoxypropyltrimethoxysilane can react with the hydroxyl groups of graphene oxide, leading to the successful grafting of the silane onto the GO surface. lp.edu.ua This functionalization has been confirmed by various characterization techniques, which show the attachment of glycidyl (B131873) silane molecules through covalent linkages. researchgate.net The resulting functionalized GO exhibits increased thermal stability and is well-dispersed in epoxy matrices. researchgate.netlp.edu.ua The incorporation of silane-functionalized GO as a hole transport layer has been shown to improve the efficiency of organic photovoltaic cells and organic light-emitting diodes. researchgate.net

In the case of carbon nanofibers (CNFs), surface modification with this compound can alter the conductive and mechanical properties of epoxy composites. google.com The silanization of CNFs provides a method to adjust the properties of polymer composites by strengthening the interfacial interaction between the fillers and the polymer matrix, as well as improving the dispersion of the fillers. google.com While the insulating silane layer can lower the electrical conductivity of epoxy composites with silanized CNFs compared to those with unmodified CNFs, the thermal conductivity can be either higher or lower depending on the amount of silane on the CNFs. google.com

Table 2: Impact of this compound on Carbonaceous Materials

| Carbonaceous Material | This compound Type | Key Research Findings | Reference(s) |

| Graphene Oxide (GO) | Glycidyl silane | Covalent linkage of silane molecules to GO surface, leading to increased cure reaction enthalpy in epoxy nanocomposites. | researchgate.net |

| Graphene Oxide (GO) | 3-glycidoxypropyltrimethoxysilane | Reaction with hydroxyl groups of GO, resulting in a sheet-like structure with wrinkles and increased thermal stability. | lp.edu.ua |

| Graphene Oxide (GO) | (3-glycidyl oxypropyl)trimethoxysilane (GPTMS) | Improved power conversion efficiency of organic photovoltaic cells when used as a hole transport layer. | researchgate.net |

| Carbon Nanofibers (CNFs) | This compound | Strengthened interfacial interaction between CNFs and epoxy matrix, with tunable thermal conductivity. | google.com |

Pre-treatment of Mineral Fillers (e.g., Calcium Carbonate, Sodium-Aluminium Silicate)

The pre-treatment of mineral fillers such as calcium carbonate and sodium-aluminium silicate (B1173343) with this compound is a common practice to enhance their compatibility with polymer matrices, which are often hydrophobic.

Calcium carbonate (CaCO3), being strongly hydrophilic, requires chemical treatment to prevent the formation of aggregates and to improve its compatibility with hydrophobic polymer matrices. nih.gov Surface treatments with silane coupling agents can improve the interaction between calcium carbonate and natural rubber. cd-bioparticles.com One study investigated the grafting of ethyltrimethoxysilane (B1346717) on the CaCO3 surface, proposing a mechanism where the silane induces a hydrolysis process on the surface, leading to a condensation phenomenon. nih.gov This creates a SiOH network that is adsorbed through hydrogen interactions with hydroxyl groups. nih.gov The use of treated calcium carbonate can partially replace silica in hybrid natural rubber composites, offering economic advantages without compromising the material's properties. cd-bioparticles.com

The addition of salinated nano-aluminum silicate fillers to cold-cured acrylic resin has been explored to improve its properties as a repair material for denture bases. nih.gov Research has shown that the inclusion of 3% and 5% salinated nano-aluminum silicate fillers significantly increases the surface hardness, roughness, and transverse strength of the acrylic resin. nih.gov The saline coupling agent is believed to reduce the voids between the resin matrix and the filler, thereby adding more strength to the polymer mass. nih.gov

Table 3: this compound Pre-treatment of Mineral Fillers

| Mineral Filler | This compound Type/Treatment | Key Findings | Reference(s) |

| Calcium Carbonate (CaCO3) | Ethyltrimethoxysilane | Silane treatment leads to the formation of an organic layer on the CaCO3 surface, improving compatibility with polymer matrices. | nih.gov |

| Calcium Carbonate (CaCO3) | Silane coupling agents | Treated CaCO3 can partially replace silica in natural rubber composites, enhancing interaction with the polymer chains. | cd-bioparticles.com |

| Nano-aluminum silicate | Salinated fillers | Addition of 3% and 5% salinated fillers to cold-cured acrylic significantly increased surface hardness, roughness, and transverse strength. | nih.gov |

Covalent Anchoring of this compound to Polymeric Matrices

In epoxy resin systems, the epoxy group of this compound can react with the amine or anhydride (B1165640) curing agents, or directly with the hydroxyl groups present in the epoxy resin backbone, integrating the silane into the crosslinked network. This covalent bonding is crucial for improving the mechanical properties, such as flexural strength, tensile strength, and modulus of elasticity, of the final composite material. The presence of functionalities on the surface of fillers that can covalently bond with the epoxy resin increases the interaction between the matrix and the filler.

For polyamide (PA) matrices, such as PA6, the surface chemistry of fillers is critical as it can impact the polymerization reaction. While direct covalent bonding between the epoxy group of this compound and the amide groups of polyamide is possible, the interaction is often facilitated by creating a compatible interface. Research has shown that hydrogen bonding between silane coupling agents and the PA6 matrix plays a significant role in improving the mechanical properties of glass fiber/PA6 composites.

In the case of less reactive polymers like polyethylene (B3416737), grafting of functional molecules is often required to introduce reactive sites for covalent anchoring. While direct grafting of this compound onto polyethylene is challenging, the polymer can be functionalized with monomers like glycidyl methacrylate (B99206) (GMA) through reactive extrusion. This introduces epoxy groups onto the polyethylene backbone, which can then potentially react with other functional groups or be used to improve compatibility with other materials.

Table 4: Covalent Anchoring of this compound to Polymeric Matrices

| Polymeric Matrix | Anchoring Mechanism | Impact on Properties | Reference(s) |

| Epoxy Resin | Reaction of the silane's epoxy group with curing agents or hydroxyl groups in the resin. | Improved mechanical properties such as flexural and tensile strength. | researchgate.net |

| Polyamide 6 (PA6) | Hydrogen bonding between the silane coupling agent and the amide groups of the polymer. | Enhanced mechanical performance of glass fiber/PA6 composites. | nih.gov |

| Polyethylene (PE) | Indirectly through grafting of functional monomers like glycidyl methacrylate (GMA) to introduce reactive epoxy groups. | Improved compatibility and interfacial adhesion with other materials. | mdpi.com |

Development of Silane-Functionalized Resins

The development of silane-functionalized resins involves the direct incorporation of silane molecules, such as this compound, into the resin structure. This approach creates hybrid materials with tailored properties, combining the characteristics of both the organic resin and the inorganic silane component.

One method for producing a silane-modified epoxy resin involves a de-alcoholization reaction between the hydroxyl groups in an epoxy resin and an organic functional group-containing alkoxysilane. This process results in an epoxy resin composition with excellent adhesion to inorganic materials like aluminum and glass. For example, a phenol (B47542) novolac type epoxy resin can be reacted with glycidoxypropyltrimethoxysilane to yield an alkoxysilane-modified epoxy resin composition.

Another approach is the synthesis of epoxy-functionalized borosiloxane resins. This can be achieved by reacting boric acid with 3-glycidyloxypropyltrimethoxysilane (GPTMOS). The reaction can be carried out in different solvents or without a solvent under reflux conditions. This method allows for the creation of hybrid resins with a combination of epoxy and borosiloxane functionalities, which can offer unique thermal and mechanical properties.

Furthermore, the ring-opening polymerization of 3-glycidoxypropyltrimethoxysilane (GPTMS) can be used to synthesize functionalized poly(3-glycidoxypropyl-trimethoxysilane). This polymerization can be carried out in bulk using an eco-catalyst like treated montmorillonite (B579905). The resulting polymer can be further functionalized, for instance, by reacting it with acetic anhydride or methacrylic anhydride to introduce different end groups.

Table 5: Synthesis of Silane-Functionalized Resins

| Resin Type | Synthesis Method | Key Features | Reference(s) |

| Alkoxysilane-modified epoxy resin | De-alcoholization reaction between an epoxy resin and glycidoxypropyltrimethoxysilane. | Excellent adhesion to inorganic surfaces like aluminum and glass. | google.com |

| Epoxy-functionalized borosiloxane resin | Reaction of boric acid with 3-glycidyloxypropyltrimethoxysilane (GPTMOS). | Hybrid resin with combined epoxy and borosiloxane functionalities. | researchgate.net |

| Functionalized poly(3-glycidoxypropyl-trimethoxysilane) | Ring-opening polymerization of GPTMS using a treated montmorillonite catalyst. | Produces a polymer backbone that can be further functionalized with various end groups. | lp.edu.ua |

Immobilization of Biomolecules onto this compound-Modified Surfaces

The immobilization of biomolecules onto solid surfaces is a critical step in the development of various biotechnological applications, including biosensors, DNA microarrays, and enzyme-based catalysts. This compound-modified surfaces provide a versatile platform for the covalent attachment of a wide range of biomolecules. The epoxy group on the silanized surface can react with nucleophilic groups commonly found in biomolecules, such as amines, thiols, and hydroxyls, forming stable covalent bonds.

For DNA immobilization, glass or silicon substrates are often functionalized with 3-glycidoxypropyltrimethoxysilane (GPS). The epoxy groups on the surface can directly bind with amino-modified DNA. researchgate.net This method allows for the creation of DNA microarrays for applications such as gene expression monitoring and polymorphism analysis. nih.gov The immobilization of DNA on these surfaces has been shown to be efficient, with the potential for highly parallel DNA detection. researchgate.net

In the context of immunosensors, this compound is used to immobilize antibodies onto various surfaces, including zinc oxide. nih.gov The epoxy-functionalized surface allows for the covalent attachment of antibodies, which is essential for the development of label-free immunosensors. nih.gov While different silanes can be used, this compound provides a neutral surface for antibody attachment. taylorfrancis.com

Enzyme immobilization is another important application of this compound-modified surfaces. Covalent immobilization of enzymes can enhance their stability and reusability, which is highly desirable for industrial processes. The epoxy groups on a functionalized carrier can react with the free amino groups (e.g., lysine (B10760008) residues) on the enzyme's surface, leading to the formation of stable secondary amine bonds. This method has been successfully used to immobilize a variety of enzymes on different support materials.

Table 6: Biomolecule Immobilization on this compound-Modified Surfaces

| Biomolecule | Surface Substrate | Immobilization Chemistry | Application | Reference(s) |

| DNA | Glass, Silicon | Direct binding of amino-modified DNA to epoxy groups. | DNA microarrays for gene expression analysis. | taylorfrancis.comresearchgate.net |

| Antibodies (IgG) | Zinc Oxide | Covalent attachment of antibodies to epoxy-functionalized surfaces. | Label-free immunosensors. | nih.gov |

| Enzymes | Various carriers | Reaction of epoxy groups with free amino groups on the enzyme surface. | Biocatalysis for industrial processes. | mdpi.com |

Advanced Characterization Techniques in Glycidoxysilane Research

Spectroscopic Characterization of Glycidoxysilane and its Derivatives

Spectroscopic techniques are indispensable for probing the chemical structure and transformations of this compound at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for obtaining detailed structural information about this compound and its reaction products in both solution and solid states.

Solution-State NMR: This technique is particularly effective for monitoring the kinetics of reactions in solution. For instance, the reactivity of 3-Glycidoxypropyltrimethoxysilane (B1200068) (GPTMS) in water across a pH range of 2-11 has been thoroughly investigated using solution-state multinuclear NMR. nih.gov These studies reveal that the pH value is a critical factor determining the kinetics of two competing reactions: the hydrolysis of the epoxy ring and the condensation of the silicon moiety. nih.gov Under slightly acidic conditions, the hydrolysis of the epoxy ring is kinetically favored, whereas under basic conditions, silicon condensation is the predominant reaction. nih.gov Computational studies have also been used in conjunction with experimental NMR to validate molecular models of GPTMS, showing excellent agreement between calculated and experimental chemical shifts. africanjournalofbiomedicalresearch.com

Solid-State MAS NMR: Solid-state NMR, particularly utilizing techniques like Cross-Polarization/Magic Angle Spinning (CP/MAS), provides surface-sensitive information about this compound immobilized on substrates. researchgate.net For example, 29Si CP/MAS NMR is used to analyze GPTMS functionalized on porous silicon particles. researchgate.net This surface-selective technique enhances the NMR sensitivity and resolution for silicon atoms at the material's surface. researchgate.net

Table 1: Illustrative NMR Data for this compound Characterization This table is generated based on typical findings in the cited literature. Specific chemical shifts can vary with solvent, concentration, and pH.

| Technique | Nucleus | Chemical Shift (ppm) | Assignment | Research Focus |

| Solution-State NMR | 29Si | -40 to -60 | T-structures (Si-C) | Monitoring hydrolysis and condensation of trimethoxysilyl group nih.gov |

| Solution-State NMR | 13C | ~10-75 | Propyl chain carbons | Structural confirmation of the organic moiety africanjournalofbiomedicalresearch.com |

| Solution-State NMR | 13C | ~44-52 | Epoxide ring carbons | Monitoring epoxy ring-opening reactions nih.gov |

| Solid-State NMR | 29Si | -58 to -67 | T2 and T3 silicon species | Degree of condensation in solid films or on surfaces researchgate.net |

Vibrational spectroscopy, including both FT-IR and Raman techniques, is widely used to identify functional groups and monitor the chemical changes during the hydrolysis and condensation of this compound.

FT-IR Spectroscopy: The hydrolysis of 3-Glycidoxypropyltrimethoxysilane (GPTMS) has been studied as a function of time using FT-IR spectroscopy. scielo.brscienceopen.com This analysis allows for qualitative and quantitative tracking of the chemical reactions. scielo.brscienceopen.com Key observations include the appearance and evolution of bands corresponding to silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) linkages. scielo.br Research suggests that for the first 30 minutes of hydrolysis, the predominant reaction is the hydrolysis of the alkoxy groups to generate Si-OH groups. scienceopen.comsemanticscholar.org After this initial period, the concentration of silanols leads to condensation reactions, forming siloxane groups, a process that accelerates after 60 minutes. scienceopen.comsemanticscholar.org FT-IR is also employed to study the microstructure of hybrid sol-gel matrices containing GPTMS, identifying vibrations related to Si-O-R, C-O-C, and -CH2- groups. researchgate.net

Raman Spectroscopy: FT-Raman spectroscopy is a complementary technique used for in-situ monitoring of sol-gel processes involving this compound. researchgate.net For example, it has been used to follow the kinetics of the hydrolysis reaction in a GPTMS and 3-aminopropyltriethoxysilane (B1664141) (APTS) system. researchgate.net The intensity of the Raman band associated with residual GPTMS can be plotted against time to determine reaction rates. researchgate.net Detailed analysis of the Raman spectra of the GPTMS molecule allows for the assignment of specific bands to the vibrational modes of its constituent groups, such as the CH2 and CH stretching modes of the epoxy ring and the CH3 stretching modes of the methoxy (B1213986) groups. researchgate.net

Table 2: Key Vibrational Bands for this compound Analysis This table compiles representative wavenumber ranges from the cited literature for functional groups in GPTMS.

| Wavenumber (cm-1) | Technique | Assignment | Significance |

| ~3700 | FT-IR | O-H stretch (in Si-OH) | Indicates hydrolysis of alkoxy groups scielo.br |

| 2944, 2844 | Raman, FT-IR | C-H stretch (in O-CH3) | Monitors presence of unhydrolyzed methoxy groups researchgate.net |

| ~1270 | FT-IR | Epoxy group vibration | Tracks the integrity of the epoxy ring scielo.br |

| 1100-1045 | FT-IR | Si-O-Si asymmetric stretch | Indicates condensation and formation of siloxane network scielo.brresearchgate.net |

| ~910 | FT-IR, Raman | Asymmetric vibration of epoxy ring | Confirms presence of the reactive epoxy functionality researchgate.net |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a surface. It is invaluable for analyzing thin films of this compound.

Standard XPS: XPS is used to confirm the successful modification of surfaces with this compound. For instance, analysis of fluorinated graphene modified with GPTMS uses XPS to characterize the surface composition. researchgate.net The technique can identify the core elements of GPTMS—silicon (Si 2p, Si 2s), oxygen (O 1s), and carbon (C 1s)—on a substrate, providing evidence of a surface layer. mdpi.com

Angle-Resolved XPS (ARXPS): By varying the angle at which photoelectrons are collected, ARXPS can provide non-destructive depth-profiling information. This method has been used to characterize films of 3-glycidoxypropyltrimethoxysilane (GOPS) on silicon wafers and glass slides. researchgate.netnih.gov ARXPS data, combined with other techniques, suggested that the GOPS films were of monolayer thickness. researchgate.netnih.gov Furthermore, angular-dependent XPS has been employed to characterize the interface between gamma-glycidoxypropyltrimethoxysilane (γ-GPS) and aluminum surfaces, revealing evidence of direct Si-O-Al bonding between the silane (B1218182) and the aluminum oxide surface. ubc.ca

Table 3: Typical XPS Analysis Results for a GPTMS-Modified Surface This table presents a conceptual representation of data obtained from XPS studies on surfaces functionalized with this compound.

| Element | Core Level | Binding Energy (eV) | Information Obtained |

| Carbon | C 1s | ~285.0 | Aliphatic C-C, C-H from propyl chain |

| Carbon | C 1s | ~286.5 | C-O from ether and epoxy groups |

| Oxygen | O 1s | ~532.5 | Si-O-Si, C-O |

| Silicon | Si 2p | ~102.0 | Si-O from siloxane network |

| Substrate | e.g., Au 4f | Varies | Attenuation of substrate signal indicates overlayer coverage mdpi.com |

UV-Visible (UV-Vis) spectroscopy measures the absorption or transmission of light in the ultraviolet and visible regions of the electromagnetic spectrum. It is used to assess the optical properties of materials containing this compound and to monitor certain chemical processes.

Microscopic and Morphological Analysis

Microscopy techniques are essential for visualizing the surface topography and structure of materials and films formed using this compound.

Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface by scanning it with a focused beam of electrons. It is a key tool for investigating the surface morphology of this compound coatings.

SEM analysis of films formed from 3-glycidoxypropyltrimethoxysilane (GOPS) on silicon wafers and glass slides has revealed that the films are not perfectly smooth but consist of distinct nodules. nih.gov These nodules were found to be approximately 50-100 nm in diameter. nih.gov This nanoscale structural morphology can be critical as it may influence the subsequent properties and applications of the modified surface. nih.gov SEM is also used more broadly to investigate the structural properties and potential photodegradation of coatings that may incorporate this compound derivatives. researchgate.netexpresspolymlett.com

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and distribution of this compound-based structures at the nanoscale. nanocomposix.com By transmitting a beam of electrons through an ultrathin specimen, TEM can reveal detailed information about the size, shape, and arrangement of nanoparticles or the thickness and uniformity of coatings derived from this compound. researchgate.net

In the context of this compound research, TEM is instrumental in:

Characterizing Nanoparticles: When this compound is used in the synthesis or surface modification of nanoparticles, TEM can directly image the resulting particles. mdpi.com This allows for the precise measurement of their size distribution and the assessment of their morphology. For instance, TEM can verify the presence of a this compound-derived shell on a nanoparticle core.

Analyzing Coatings and Films: For applications where this compound is used to form a thin film or coating on a substrate, cross-sectional TEM analysis can provide accurate measurements of the coating thickness and reveal its internal structure. researchgate.net This is critical for evaluating the effectiveness of the deposition process and understanding the resulting film's properties.

Investigating Dispersion: In composite materials where this compound is used as a coupling agent or dispersant, TEM can be employed to visualize the dispersion of filler particles within the matrix. Agglomeration or uniform distribution of fillers, which is significantly influenced by the this compound treatment, can be directly observed.

The high resolution of TEM makes it an indispensable tool for gaining a fundamental understanding of how this compound influences the structure of materials at the nanoscale. nanocomposix.comutexas.edu

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of surfaces. wiley.com It is particularly valuable in this compound research for its ability to characterize the surface of modified materials at the nanoscale without the need for vacuum conditions.

A key application of AFM is the characterization of self-assembled monolayers (SAMs) of this compound on various substrates. Research on 3-glycidoxypropyltrimethoxysilane (GOPS) films on silicon wafers and glass slides has utilized AFM to reveal the surface morphology. researchgate.net These studies have shown that GOPS films can consist of nodules approximately 50-100 nm in diameter, indicating a specific nanoscale structural morphology. researchgate.net

AFM can provide quantitative data on surface roughness, which is a critical parameter in many applications. For instance, the smoothness of a this compound coating can influence its optical properties or its effectiveness as a biocompatible layer. wiley.com

The table below summarizes representative AFM data for a this compound-modified surface compared to an unmodified substrate.

| Parameter | Unmodified Silicon Wafer | GOPS-Modified Silicon Wafer |

| Surface Roughness (Ra) | 0.09 nm | 0.12 nm |

| Surface Morphology | Smooth, without islands | Formation of flat layers with islands/nodules |

This is an interactive table. You can sort and filter the data.

These findings highlight the utility of AFM in elucidating the nanoscale surface features resulting from this compound modification. wiley.com

Molecular and Structural Elucidation Techniques

Understanding the molecular and structural characteristics of this compound and its reaction products is fundamental to controlling its performance. Various analytical techniques are employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS plays a crucial role in purity assessment and in monitoring its reactions.

A capillary column gas chromatographic method has been developed for the detection of 3-glycidoxypropyltrimethoxysilane. researchgate.net In such methods, the gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed mass spectra of the eluted components, allowing for their unambiguous identification. researchgate.net GC-MS is used to confirm the identity of the GC peaks corresponding to the this compound and any related impurities or reaction byproducts. researchgate.net

The detection limits for 3-glycidoxypropyltrimethoxysilane using this GC method can be as low as 1 microgram per milliliter, demonstrating the high sensitivity of the technique. researchgate.net

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI)

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are soft ionization techniques used in mass spectrometry, particularly for the analysis of large, non-volatile, and thermally labile molecules such as polymers and oligomers that may be formed from this compound.

Electrospray Ionization (ESI-MS): ESI is well-suited for analyzing polar molecules and can be readily coupled with liquid chromatography (LC). It generates ions directly from a solution, making it a gentle ionization method that minimizes fragmentation. utexas.edu This technique is valuable for characterizing the hydrolysis and condensation products of this compound in solution, providing insights into the early stages of sol-gel processes.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS): MALDI-TOF-MS is a powerful tool for the characterization of synthetic polymers. researchgate.netwiley.com In this compound research, it can be used to determine the molecular weight distribution of oligomers and polymers formed during polymerization. By embedding the analyte in a suitable matrix and irradiating it with a laser, large molecules are desorbed and ionized with minimal fragmentation. wiley.com This allows for the detailed analysis of the repeating units and end-groups of this compound-based polymers. researchgate.net

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique for determining the crystallographic structure of materials. While this compound itself is a liquid, its derivatives, particularly in the form of cured resins or as part of composite materials, can exhibit ordered structures that can be probed by XRD.

For instance, in the study of silica (B1680970) gels derived from related alkoxysilanes, X-ray radial distribution analysis has been used to examine the medium-range structure. rsc.org This type of analysis can reveal information about the arrangement of atoms and the presence of ordered domains within an amorphous matrix. Although this compound-derived materials are often amorphous, XRD can be used to:

Detect any crystalline phases that may form during curing or aging.

Characterize the structure of crystalline fillers within a this compound-modified composite.

Provide insights into the short- and medium-range order in amorphous networks through techniques like pair distribution function (PDF) analysis.

Dispersibility and Interfacial Interaction Assessment

The primary function of this compound in many applications is to act as a coupling agent, improving the adhesion between inorganic substrates and organic polymers. Assessing the quality of this interfacial interaction and the resulting dispersibility of fillers is therefore of paramount importance.

Several techniques are employed to evaluate these properties:

Contact Angle Measurements: The wettability of a substrate is directly related to its surface energy and can be significantly altered by the application of a this compound coating. Contact angle measurements, by determining the angle a liquid droplet makes with the surface, provide a quantitative measure of this change in wettability. A change in the contact angle after treatment with this compound is indicative of the presence and nature of the silane layer on the surface.

Single-Fiber Pull-Out Test: This is a direct method to quantify the interfacial shear strength (IFSS) between a single fiber (e.g., glass or carbon) and a polymer matrix. By embedding a single fiber to a specific length in a droplet of resin and then pulling it out, the force required to debond the fiber can be measured. Studies have shown that treating glass fibers with this compound can significantly increase the IFSS in an epoxy matrix, demonstrating the effectiveness of the silane as an adhesion promoter. dpi-proceedings.com

Dynamic Mechanical Analysis (DMA): DMA measures the viscoelastic properties of materials as a function of temperature and frequency. Changes in the storage modulus, loss modulus, and tan delta of a composite material upon the addition of this compound-treated fillers can provide indirect evidence of improved interfacial adhesion. A shift in the glass transition temperature (Tg) to higher values often indicates stronger interactions between the filler and the matrix.

The following table presents hypothetical data from a single-fiber pull-out test to illustrate the effect of this compound treatment.

| Fiber Treatment | Interfacial Shear Strength (IFSS) (MPa) |

| Unsized Glass Fiber | 30 |

| This compound-Sized Glass Fiber | 65 |

This is an interactive table. You can sort and filter the data.

These techniques, both direct and indirect, are essential for optimizing the use of this compound as a coupling agent and for understanding the fundamental mechanisms of adhesion promotion at the interface.

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely used for determining the size distribution of small particles and molecules in suspension or solution. researchgate.net The fundamental principle of DLS involves illuminating a sample with a laser and analyzing the intensity fluctuations of the scattered light. nih.gov These fluctuations arise from the Brownian motion of the particles; smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations. researchgate.net By analyzing the time-dependent fluctuations, the diffusion coefficient of the particles can be calculated, which is then used to determine the hydrodynamic radius via the Stokes-Einstein equation. nih.gov

In the context of this compound research, DLS is an invaluable tool for monitoring the size and stability of nanoparticles, such as silica, that have been surface-functionalized with this compound. It is crucial for assessing the success of synthesis and functionalization processes by tracking changes in particle size. For instance, an increase in hydrodynamic radius after modification can indicate the successful grafting of the this compound onto the nanoparticle surface. Furthermore, DLS is instrumental in studying the aggregation behavior of these functionalized nanoparticles in different environments, a key factor for applications in coatings, composites, and biomedical fields. wikipedia.orgresearchgate.net The technique's advantages include its speed, sensitivity, and minimal sample preparation requirements. nih.gov

Zeta Potential Measurements

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a critical parameter for predicting the stability of colloidal dispersions. researchgate.net It represents the electric potential at the slipping plane, which is the boundary separating the layer of ions bound to the particle surface from the bulk dispersant. sc.edu Nanoparticles with a high absolute zeta potential (e.g., > +30 mV or < -30 mV) are generally considered electrostatically stable, as the repulsive forces between particles are strong enough to prevent aggregation. sc.edunih.gov Conversely, particles with zeta potentials between -10 mV and +10 mV are considered approximately neutral and tend to agglomerate. researchgate.netnih.gov

In this compound research, zeta potential measurements are vital for understanding the surface charge characteristics of modified particles. The grafting of this compound and subsequent reactions, such as ring-opening of the epoxide group with amines, can significantly alter the surface charge. For example, modifying silica nanoparticles with glycidoxypropyltrimethoxysilane and then reacting with ethylenediamine (B42938) can dramatically shift the zeta potential from negative to highly positive values. researchgate.net This change is a clear indicator of successful surface functionalization. The zeta potential is also highly dependent on the pH of the medium, and measuring it as a function of pH can provide valuable information about the surface chemistry and the isoelectric point of the functionalized particles. researchgate.net

| Particle Type | Zeta Potential (mV) |

|---|---|

| Unmodified 10 nm SiO₂ | -38.8 |

| SiO₂ modified with γ-aminopropyl-triethoxysilane | +20.0 |

| SiO₂ modified with glycidoxypropyltrimethoxysilane and ethylenediamine | +49.8 |

Thermochemical and Mechanical Property Characterization

The performance of materials derived from this compound is intrinsically linked to their thermal stability and nanostructural arrangement. Techniques such as Thermogravimetric Analysis (TGA), Small-Angle X-ray Scattering (SAXS), and Wide-Angle X-ray Scattering (WAXS) are employed to probe these properties.

Thermogravimetric Analysis (TGA) (as related to functionalization/composition)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a powerful tool for determining the thermal stability of materials and for quantifying the amount of functional groups grafted onto a surface. nih.gov

In the study of this compound-functionalized materials, TGA provides quantitative evidence of successful surface modification. By comparing the TGA curves of unmodified and modified substrates (e.g., silica nanoparticles), the amount of grafted silane can be determined from the mass loss at temperatures corresponding to the decomposition of the organic glycidoxypropyl groups. scispace.com TGA curves of this compound-modified silica typically show distinct stages of mass loss: an initial loss at low temperatures (<150°C) due to the evaporation of adsorbed water and solvents, followed by a significant mass loss in the range of 130-400°C corresponding to the decomposition of the grafted this compound. scispace.com The residual mass at high temperatures corresponds to the inorganic silica core. This analysis is crucial for optimizing functionalization protocols and understanding the thermal limits of the resulting materials. researchgate.net For instance, research on silica nanoparticles functionalized with varying concentrations of (3-Glycidoxypropyl)trimethoxysilane (GPTMS) showed that the thermal stability and grafting density could be evaluated by the percentage of weight loss. scispace.com

| Sample | Weight Loss in Stage 1 (25-95°C) (%) | Weight Loss in Stage 2 (130-380°C) (%) |

|---|---|---|

| Pure Nanosilica | 0.63 | 0.30 |

| 50 wt.% GPTMS-SiO₂ | 0.80 | 11.37 |

| 80 wt.% GPTMS-SiO₂ | 0.70 | 11.20 |

| 110 wt.% GPTMS-SiO₂ | 1.16 | 14.65 |

Data adapted from a study on the effect of GPTMS concentration on SiO₂ nanoparticle surface modification. scispace.com Stage 2 weight loss is attributed to the decomposition of the grafted silane.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) (for nanostructure)

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS) are complementary techniques that provide structural information about materials at different length scales. nih.gov SAXS probes nanoscale structures, typically in the range of 1 to 100 nm, by measuring the elastic scattering of X-rays at very small angles. researchgate.netsc.edu It is sensitive to variations in electron density and can be used to determine the size, shape, and distribution of nanoparticles, pores, and other nanoscale domains. nih.gov WAXS, on the other hand, analyzes X-rays scattered at wider angles and provides information about atomic-scale structure, such as crystallinity and the arrangement of atoms within a crystal lattice. wikipedia.orgdiamond.ac.uk

Glycidoxysilane in Hybrid Materials and Composites Research

Synthesis and Characterization of Organic-Inorganic Hybrid Materials

The synthesis of organic-inorganic hybrid materials using glycidoxysilane is predominantly achieved through the sol-gel process. sid.irmdpi.com This method involves the hydrolysis and subsequent polycondensation of the alkoxysilane groups of the this compound, often in the presence of other precursors like tetraethoxysilane (TEOS), to form a stable, three-dimensional silica-based network. sid.irkoreascience.kr The organic component, which can be a polymer or an organic molecule, is integrated into this inorganic network. The epoxy group of the this compound can react with various functional groups (e.g., amines, acids) on the organic component, creating strong covalent bonds between the two phases. researchgate.netmdpi.com This process results in a nanocomposite where the organic and inorganic components are interlinked at the molecular level. mdpi.commdpi.com

The reaction conditions, such as pH, water/alkoxide ratio, and solvent type, are critical as they control the rates of hydrolysis and condensation, thereby influencing the final microstructure of the hybrid material. sid.ir For instance, acid-catalyzed reactions tend to produce less branched, more extended networks, while base-catalyzed reactions result in more condensed, particulate structures. sid.ir

A variety of analytical techniques are employed to confirm the successful synthesis and to characterize the structure and properties of these hybrid materials:

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to verify the chemical bonding between the organic and inorganic phases and to monitor the sol-gel reaction progress. mdpi.comnih.gov

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed insights into the material's composition and the local chemical environment of silicon atoms, confirming the formation of Si-O-Si networks. mdpi.comnih.gov

Thermogravimetric Analysis (TGA) is utilized to assess the thermal stability of the hybrid materials, which is often enhanced compared to the pure organic polymer due to the incorporation of the inorganic silica (B1680970) network. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are employed to study the morphology and the dispersion of the inorganic phase within the organic matrix, revealing the degree of homogeneity achieved. sid.ir

Table 1: Influence of Synthesis Parameters on Hybrid Material Properties

| Parameter | Effect on Sol-Gel Process | Resulting Material Characteristic |

|---|---|---|

| pH (Catalyst) | Controls relative rates of hydrolysis and condensation sid.ir | Acidic pH leads to linear, less branched networks; Basic pH results in highly condensed, particulate structures sid.ir |

| Water/Alkoxide Ratio | Affects the extent of hydrolysis and cross-linking | Influences the final network density and porosity |

| Precursor Concentration | Determines the content of the inorganic phase | Higher concentration increases stiffness and thermal stability researchgate.net |

| Cross-linking Agent | Reacts with the epoxy group of this compound | Enhances the covalent integration of organic and inorganic networks, improving properties like corrosion resistance sid.ir |

Role of this compound in Interpenetrating Networks (IPNs)

Interpenetrating Polymer Networks (IPNs) are materials composed of two or more crosslinked polymer networks that are at least partially interlaced on a molecular scale but not covalently bonded to each other. nih.gov this compound plays a crucial role in the formation of hybrid IPNs, where one network is organic (e.g., an epoxy resin) and the other is inorganic (a polysiloxane network).

In a typical sequential IPN synthesis involving this compound, a primary crosslinked organic polymer network is first formed. This network is then swollen with this compound and a catalyst. Subsequently, the sol-gel process is initiated, causing the hydrolysis and condensation of the this compound within the organic network. This forms a continuous, crosslinked polysiloxane network that is physically entangled with the initial organic network. The epoxy group of the this compound can also be polymerized or reacted with the first network to form a semi-IPN, where some covalent links exist between the two networks. nih.gov

The presence of the this compound-derived network within an organic polymer matrix can lead to significant improvements in material properties. The intimate entanglement of the two networks often results in synergistic effects, producing materials that are tougher and more thermally stable than either of the individual components. researchgate.net The formation of these IPN structures can be influenced by factors like the compatibility between the organic polymer and the forming silica network. In some systems, template polymerization, where one network guides the formation of the second, can be a key factor in achieving mechanically enhanced IPNs. nih.gov

Structure-Property Relationships in this compound-Derived Composites

The performance of composites derived from this compound is fundamentally governed by the relationships between their structure at multiple scales and their resulting macroscopic properties. uq.edu.auelsevierpure.com The unique chemistry of this compound allows for precise control over the composite's internal architecture, which in turn dictates its mechanical, thermal, and chemical performance. researchgate.net

The primary role of this compound in composites is to act as a coupling agent, enhancing the interfacial adhesion between the inorganic filler (e.g., silica, glass fibers, metal oxides) and the organic polymer matrix. mdpi.comcore.ac.uk The alkoxysilane end of the molecule undergoes hydrolysis and condensation to form strong covalent (M-O-Si, where M is Si, Al, etc.) or hydrogen bonds with hydroxyl groups on the surface of the inorganic filler. mdpi.comresearchgate.net Simultaneously, the epoxy ring on the other end of the molecule can react and form covalent bonds with the polymer matrix. mdpi.com

This molecular bridge at the interface is critical for effective stress transfer from the flexible polymer matrix to the rigid filler. core.ac.uk Improved interfacial adhesion leads to significant enhancements in the composite's mechanical properties, including:

Increased Tensile Strength and Stiffness: Better stress transfer allows the filler to effectively carry a larger portion of the applied load. semanticscholar.org

Enhanced Toughness: A strong interface can prevent crack propagation at the filler-matrix boundary, dissipating energy and increasing fracture resistance.

Improved Durability: By preventing the ingress of water and other corrosive agents at the interface, this compound coupling agents enhance the long-term performance and environmental resistance of the composite. onlytrainings.com

Research has shown that surface modification of fillers with this compound leads to better dispersion within the polymer matrix and a marked improvement in mechanical performance compared to composites with untreated fillers. core.ac.uksemanticscholar.org

Table 2: Effect of this compound Surface Treatment on Nanofiber-Reinforced Epoxy Composites

| Filler Treatment | Tensile Strength Improvement | Stiffness Improvement | Toughness Improvement |

|---|---|---|---|

| Untreated EGNFs* | ~20% | ~10% | ~30% |

| GPTMS-treated EGNFs* | >30% | >20% | >50% |

*Data conceptualized from findings on electrospun glass nanofibers (EGNFs) at low loading (0.25 wt.%) in an epoxy matrix. semanticscholar.org

The molecular architecture of this compound-based hybrid systems is defined by the three-dimensional network formed during the sol-gel process. The degree of cross-linking within both the inorganic (Si-O-Si) network and the organic phase determines many of the material's bulk properties. researchgate.net

In systems where this compound is incorporated into an epoxy resin matrix, it can co-react with the resin and the curing agent. researchgate.net This incorporation affects the final network structure of the organic phase. While the inorganic phase can improve thermal stability, it can also introduce steric hindrance that may prevent the complete curing of the epoxy groups, thereby influencing the final glass transition temperature (Tg) and mechanical properties of the material. researchgate.net

The properties of soft materials incorporating this compound are a result of phenomena occurring across multiple length and time scales. frontiersin.orgresearchgate.net Understanding the relationship between processing, structure, and properties from the nano- to the macro-level is essential for designing functional materials. frontiersin.org

Nano-scale: At the molecular level, the covalent bonding provided by this compound at the organic-inorganic interface dictates the local stress distribution and adhesion. This fundamental interaction prevents phase separation and ensures the integrity of the composite structure.

Meso-scale: On a larger scale, these interfacial interactions influence the dispersion and arrangement of filler particles or the morphology of the interpenetrating networks. The formation of well-dispersed, nanometer-sized inorganic domains (e.g., silica particles of ~45 nm) within a polymer matrix is a direct result of the compatibilizing effect of this compound. sid.ir

The challenge and opportunity in this field lie in accurately modeling and predicting how molecular-level design choices, such as the type and concentration of this compound, will translate into desired macroscopic performance. researchgate.net

Development of High-Performance Silane-Modified Polymers

The modification of conventional polymers with this compound is a key strategy for developing high-performance materials. This approach involves either incorporating the silane (B1218182) into the polymer backbone or using it to terminate the polymer chains. The resulting silane-modified polymers (SMPs) often exhibit a combination of desirable properties from both the organic polymer and the inorganic siloxane components. onlytrainings.comadhesivesmag.com

In another application, this compound is used to modify epoxy resins. By reacting this compound with other polymers like hydroxyl-terminated polydimethylsiloxane (HPDMS), new siloxane-modified epoxy resins can be synthesized. researchgate.net These modified resins, when cured, exhibit superior properties compared to the unmodified epoxy, including:

Improved Thermal Stability: The presence of the siloxane component enhances the material's resistance to thermal degradation. researchgate.net

Enhanced Flexibility: The flexible siloxane chains can reduce the internal stress of the cured epoxy, leading to a lower flexural modulus.

Increased Corrosion Resistance: The hydrophobic nature of the siloxane and the improved adhesion to substrates result in coatings with better barrier properties against corrosive agents. researchgate.net

The development of these high-performance polymers demonstrates the versatility of this compound as a molecular building block for creating advanced materials with tailored functionalities for demanding applications in construction, automotive, and protective coatings. researchgate.netonlytrainings.comadhesivesmag.com

Sol Gel Chemistry Involving Glycidoxysilane

Glycidoxysilane as a Precursor in Sol-Gel Processes

This compound, such as (3-Glycidyloxypropyl)trimethoxysilane (GPTMS), is a widely utilized precursor in sol-gel chemistry due to its dual reactivity. ijfmr.comnih.gov Its structure contains a propyl chain linked to a silicon atom with three hydrolyzable methoxy (B1213986) groups on one end, and a reactive glycidoxy (epoxide) group on the other. ijfmr.comrsc.org This unique configuration allows GPTMS to act as a molecular bridge, forming covalent bonds between both the inorganic silica (B1680970) network and an organic polymer phase. researchgate.net

The sol-gel process for this compound typically involves two main sets of reactions:

Hydrolysis and Condensation of Alkoxy Groups: In the presence of water and a catalyst, the methoxy groups (-OCH₃) hydrolyze to form silanol (B1196071) groups (Si-OH). scielo.brresearchgate.net These silanols then undergo condensation reactions with each other or with unhydrolyzed alkoxy groups, eliminating water or alcohol to form stable siloxane bridges (Si-O-Si). researchgate.netsigmaaldrich.com This process builds the inorganic silica-based network.

Epoxy Ring-Opening: The epoxide ring is susceptible to opening through reactions with various nucleophiles. This can occur via hydrolysis to form a diol, or through reaction with other functional groups (like amines) or polymerization, creating an organic network. researchgate.netnih.gov

The ability to control these competing and concurrent reactions allows for the synthesis of a wide range of hybrid materials, from coatings and adhesives to nanocomposites. ijfmr.com The final properties of the material are highly dependent on the extent of both the inorganic and organic network formation. researchgate.net

Influence of Sol-Gel Conditions on this compound Reactivity

The kinetics of both the silane (B1218182) condensation and the epoxy ring-opening are highly sensitive to the reaction conditions. mdpi.com By carefully manipulating parameters such as catalyst type, water content, and temperature, the structure and properties of the final hybrid material can be precisely controlled. researchgate.net

The pH of the solution, controlled by the choice of catalyst, is a critical factor that dictates the relative rates of hydrolysis and condensation, thereby influencing the final structure of the silica network. ijfmr.comnih.gov

Acidic Catalysis: Under acidic conditions (e.g., using hydrochloric acid or boron trifluoride diethyl etherate), the hydrolysis of the alkoxysilane groups is rapid, while the condensation reaction is slower. ijfmr.com This leads to the formation of more linear, less branched, and extended polymer networks. ijfmr.com Specifically, slightly acidic conditions kinetically favor the hydrolysis of the epoxy ring over the condensation of the silica network. nih.govresearchgate.net Catalysts like boron trifluoride diethyl etherate (BF₃OEt₂) have been shown to effectively open the epoxy ring at room temperature, promoting organic polymerization. ijfmr.comnih.gov

Basic Catalysis: In basic media (e.g., using sodium hydroxide (B78521) or amines like 1,4-Diazabicyclo[2.2.2]octane - DABCO), the condensation reaction is significantly faster than hydrolysis. ijfmr.com This condition promotes the formation of highly condensed, more compact, and particulate silica structures. ijfmr.comcuni.cz However, highly basic environments tend to slow down the opening of the epoxy ring. nih.govrsc.org The type of base also matters; for instance, DABCO has been found to favor the formation of cage-like silica structures, whereas tin-based catalysts like dibutyltin (B87310) dilaurate (DBTDL) promote the development of larger, ladder-like structures. cuni.czresearchgate.net

The concentration of the catalyst also plays a role. For example, increasing the catalyst-to-precursor ratio in a BF₃OEt₂-catalyzed system can lead to a more cross-linked inorganic 3D-network. nih.gov

| Catalyst Type | Primary Effect on Silane Reaction | Primary Effect on Epoxy Ring | Resulting Silica Structure | Reference |

|---|---|---|---|---|

| Acid (e.g., HCl) | Fast hydrolysis, slow condensation | Hydrolysis is kinetically favorable | Linear, less branched networks | ijfmr.comnih.govresearchgate.net |

| Base (e.g., DABCO) | Slow hydrolysis, fast condensation | Ring-opening is slowed | Highly condensed, cage-like structures | ijfmr.comcuni.czresearchgate.net |

| Tin Compound (e.g., DBTDL) | Promotes condensation | - | Larger, ladder-like structures | cuni.czresearchgate.net |

| Lewis Acid (e.g., BF₃OEt₂) | - | Catalyzes ring-opening polymerization | More cross-linked inorganic network | ijfmr.comnih.gov |

Water is a necessary reactant for the hydrolysis of the alkoxysilane groups into reactive silanol intermediates. scielo.br The water-to-silane molar ratio is therefore a key parameter that influences the kinetics of the sol-gel process. The hydrolysis reaction proceeds in a stepwise manner, and at ambient temperatures and slightly acidic pH, the hydrolysis and condensation reactions can occur on vastly different timescales. researchgate.net For example, studies have shown that hydrolysis may be completed within a few hours, whereas condensation can continue for several weeks. researchgate.net

Infrared spectroscopy studies monitoring the hydrolysis of GPTMS have shown that in the initial stages (e.g., the first 30 minutes), the predominant reaction is the hydrolysis of alkoxy groups to generate silanols. researchgate.net As the concentration of silanols increases, the condensation reaction begins to accelerate, forming siloxane groups. After a certain period (e.g., 70-80 minutes), the kinetics of both reactions slow down as the reactants are consumed. researchgate.net The kinetics of epoxy ring hydrolysis also compete with silane reactions, particularly under acidic conditions. nih.gov

Temperature is another critical factor that governs the reaction rates in the sol-gel process. mdpi.com Increasing the temperature generally accelerates the rates of both hydrolysis and condensation of the silane groups. researchgate.net This is particularly important for controlling the reactivity of the epoxy group. Under strongly alkaline conditions at room temperature, the hydrolysis and condensation of the trimethoxy groups can be much faster than the opening of the epoxy ring. researchgate.net In such cases, a higher temperature is required to accelerate the ring-opening reaction to ensure the formation of the desired hybrid network. researchgate.net Kinetic studies have confirmed that increasing the temperature from 26°C to 70°C significantly speeds up the hydrolysis and condensation of this compound. researchgate.net

| Parameter | Condition | Effect on Silane Reactivity | Effect on Epoxy Reactivity | Reference |

|---|---|---|---|---|

| Catalyst (pH) | Acidic | Favors hydrolysis over condensation | Favors ring hydrolysis | nih.govresearchgate.net |

| Basic | Favors condensation over hydrolysis | Slows ring-opening | nih.govrsc.org | |

| Water Content | Sufficient Molar Ratio | Enables hydrolysis to form silanols | Can lead to ring hydrolysis (diol formation) | scielo.brresearchgate.net |

| Temperature | Increased | Accelerates hydrolysis and condensation | Accelerates ring-opening | researchgate.netresearchgate.net |

Formation of Hybrid Silica Networks and Molecular Cages